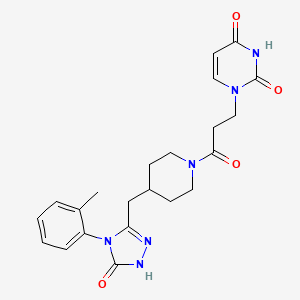

1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-oxo-3-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antagonist Activity Research

Research on derivatives of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which share structural similarities with the compound , has revealed significant antagonist activity. These studies have shown that certain derivatives demonstrate potent 5-HT2 antagonist activity, which could be valuable in the development of new treatments for disorders related to serotonin regulation. Notably, compound variations with specific substituents have been shown to possess greater antagonist activity than known compounds such as ritanserin, without showing alpha 1 antagonist activity in vivo. This highlights the potential for these derivatives in targeting central 5-HT2 receptors, offering insights into their application in scientific research aimed at treating neurological conditions (Watanabe et al., 1992).

Synthesis and Efficiency

The efficiency of synthesis for related compounds, such as Nα-urethane-protected β- and γ-amino acids from 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and 1-[(4-methylphenyl)oxy]piperidine-2,6-dione, has been demonstrated through a "one-pot" procedure. This process yields compounds with excellent purities and yields, indicating a promising synthetic route for similar complex molecules. Such efficient synthesis methods could be adapted for the compound , facilitating its application in further pharmacological or biochemical research (Cal et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, pyrimidine and related heterocycles have been utilized as building blocks for the construction of hydrogen-bonded supramolecular assemblies. Studies have shown that novel pyrimidine derivatives can form complex 2D and 3D networks through extensive hydrogen bonding. This research offers a foundation for the use of the compound in designing new supramolecular structures, potentially applicable in materials science or nanotechnology (Fonari et al., 2004).

Herbicidal Activity

Exploration into pyrido[2,3-d]pyrimidine-2,4-dione derivatives for their herbicidal activity has yielded compounds with promising efficacy. These studies have identified specific hybrids that inhibit protoporphyrinogen oxidase (PPO), an essential enzyme for plant chlorophyll synthesis. Compounds exhibiting high PPO-inhibiting activity and broad-spectrum weed control have been highlighted, suggesting potential agricultural applications for the compound . This indicates its potential use in developing new herbicides with selective action and minimal environmental impact (Wang et al., 2017).

Propriétés

IUPAC Name |

1-[3-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4/c1-15-4-2-3-5-17(15)28-18(24-25-22(28)32)14-16-6-10-26(11-7-16)20(30)9-13-27-12-8-19(29)23-21(27)31/h2-5,8,12,16H,6-7,9-11,13-14H2,1H3,(H,25,32)(H,23,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZIBQGUIXYTQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCN4C=CC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)